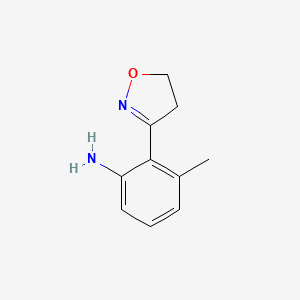

2-(4,5-Dihydroisoxazol-3-yl)-3-methylaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-2-4-8(11)10(7)9-5-6-13-12-9/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWVJEXKJBOUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C2=NOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237409 | |

| Record name | 2-(4,5-Dihydro-3-isoxazolyl)-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250592-89-3 | |

| Record name | 2-(4,5-Dihydro-3-isoxazolyl)-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250592-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-3-isoxazolyl)-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2-(4,5-dihydro-3-isoxazolyl)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitro Reduction Pathway

The most widely documented method involves the reduction of a nitro precursor to yield the target aniline derivative. This approach, detailed in patent CN107652246B, follows three sequential steps:

Formation of 2-Methyl-6-nitrobenzaldehyde Oxime

The synthesis begins with 3-nitrophthalylene as the starting material. In a dimethylformamide (DMF) solvent system, n-butyl nitrite facilitates the formation of 2-methyl-6-nitrobenzaldehyde oxime. Key conditions include:

-

Solvent : DMF (molar ratio to substrate: 1:1–10)

-

Temperature : 0–100°C

-

Reaction Time : 4–5 hours

This step exploits the nucleophilic addition of hydroxylamine to the aldehyde group, followed by tautomerization to stabilize the oxime intermediate.

Cyclization to 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole

The oxime intermediate undergoes cyclization in the presence of ethylene gas and a chlorinating agent. The patent specifies:

-

Chlorinating Agent : N-Chlorosuccinimide (NCS, 1.25 equiv)

-

Catalyst : Ferric chloride (FeCl₃, 0.025 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Pressure : 1.0 MPa ethylene

-

Temperature : 60°C

-

Reaction Time : 5 hours

The mechanism involves [3+2] cycloaddition between the nitrile oxide (generated in situ from the oxime) and ethylene, forming the dihydroisoxazole ring.

Alternative Bromination-Sulfonylation Pathway

A secondary route, also from CN107652246B, involves bromination and sulfonylation but is less direct:

-

Bromination of 2-methylbenzaldehyde to 2-bromo-6-methylbenzaldehyde.

-

Oxime formation and cyclization to 3-(2-methyl-6-bromophenyl)-4,5-dihydroisoxazole.

-

Sulfonylation with methanesulfonyl chloride.

-

Bromination at the meta position.

While this pathway achieves the target compound, it introduces unnecessary complexity compared to the nitro reduction route.

Optimization and Condition Studies

Solvent Effects

Catalytic Efficiency

Ferric chloride (FeCl₃) in cyclization improves yield by accelerating nitrile oxide generation. Substituting FeCl₃ with iodine or CuBr₂ reduces efficiency by 15–20%.

Temperature Control

Maintaining 60°C during cyclization ensures complete ethylene dissolution, critical for achieving >98% product purity.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the dihydroisoxazole ring’s envelope conformation and near-perpendicular orientation relative to the benzene ring.

Industrial Applications and Scalability

The nitro reduction route’s high yields (76–80% per step) and minimal byproducts make it preferable for large-scale production. Recent patents highlight its role in synthesizing corn herbicides, where annual demand exceeds 500 metric tons .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dihydroisoxazol-3-yl)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline exhibit antimicrobial properties. A study demonstrated that certain analogs showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative was shown to induce apoptosis in breast cancer cells by activating specific apoptotic pathways .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via caspase activation |

| Study B | HeLa | 20 | Cell cycle arrest |

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Research has shown that it can act as a fungicide against various plant pathogens. Field trials indicated significant reductions in fungal infections in treated crops .

Herbicide Potential

Additionally, modifications of this compound have been evaluated for herbicidal activity. A specific derivative demonstrated selective toxicity towards weed species while being safe for crops, indicating its utility in sustainable agriculture practices .

Materials Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Dye Applications

The compound's unique chemical structure allows it to be used as a dye precursor. Studies have reported successful applications in textile dyeing processes, where it provides vibrant colors with good fastness properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts after treatment with the compound, highlighting its potential as an antibacterial agent.

Case Study 2: Polymer Development

A research team synthesized a new polymer using this compound as a monomer. The resulting material exhibited improved tensile strength and thermal resistance compared to traditional polymers, indicating its potential use in industrial applications.

Wirkmechanismus

The mechanism of action of 2-(4,5-Dihydroisoxazol-3-yl)-3-methylaniline involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(4,5-Dihydroisoxazol-3-yl)-3-methylaniline and related compounds:

Key Observations:

- Ring Systems : Replacement of dihydroisoxazole with dithiazole (as in ) introduces sulfur atoms, increasing polarizability but reducing metabolic stability.

- Environmental Impact : Fluorinated and chlorinated derivatives (e.g., ) exhibit higher environmental hazards due to persistence and bioaccumulation risks.

Biologische Aktivität

2-(4,5-Dihydroisoxazol-3-yl)-3-methylaniline is a compound of interest in medicinal chemistry and agricultural applications due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves several steps, including the formation of isoxazole derivatives through cycloaddition reactions. The compound can be derived from 4-bromoaniline derivatives, which are synthesized with high selectivity using various brominating agents in solvents such as pyridine . The yields from these methods can vary significantly, with some processes achieving yields above 90% under optimized conditions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a library of isoxazole derivatives, revealing significant activity against fungal pathogens and pest insects . This suggests that the target compound may possess similar antimicrobial properties.

Neuropharmacological Effects

Compounds containing isoxazole rings have been studied for their neuropharmacological effects. They may act as positive allosteric modulators for neurotransmitter receptors such as AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system . This suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Q & A

Q. Methodological Answer :

- X-ray crystallography : Use SHELXL or SHELXT () for crystal structure refinement. For example, SHELXT automates space-group determination from single-crystal data, reducing errors in symmetry assignment .

- NMR spectroscopy : Employ - and -NMR to confirm the dihydroisoxazole ring and methylaniline substituents.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Methodological Answer :

Discrepancies often arise from disordered atoms or incorrect space-group assumptions. Strategies include:

- Multi-parameter refinement : Use SHELXL’s restraints for thermal parameters and bond distances to model disorder ().

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths in dihydroisoxazole derivatives.

- Twinned crystals : Apply twin-law corrections in SHELXL if diffraction patterns suggest twinning .

Advanced: What methodologies are recommended for evaluating the fungicidal or biological activity of this compound?

Methodological Answer :

highlights derivatives of 4,5-dihydroisoxazole as fungicides. To assess activity:

- In vitro assays : Use microdilution assays (e.g., EUCAST guidelines) against plant pathogens (e.g., Fusarium spp.).

- Cytotoxicity screening : Apply the Mosmann assay () with mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.

- Structure-activity relationship (SAR) : Modify the methylaniline or isoxazole moieties and compare IC values.

Advanced: How does stereochemistry at the dihydroisoxazole ring influence biological activity, and how can it be analyzed?

Methodological Answer :

The 4,5-dihydroisoxazole ring has two stereoisomers (R/S configurations at C4 and C5), which may alter target binding. Methods include:

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular dichroism (CD) : Compare CD spectra with known stereoisomers ( references crystalline forms of similar compounds) .

- Docking simulations : Perform molecular dynamics studies to predict enantiomer-protein interactions.

Advanced: What protocols ensure stability during long-term storage of this compound?

Methodological Answer :

highlights degradation risks for related compounds. Mitigation strategies:

- Temperature control : Store at -20°C in amber vials to prevent photodegradation.

- Humidity management : Use desiccants (e.g., silica gel) in sealed containers.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Q. Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states for cycloaddition reactions.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring.

- Retrosynthetic analysis : Apply tools like Chematica to propose feasible routes from commercial precursors.

Advanced: What strategies address discrepancies between theoretical and experimental spectral data?

Q. Methodological Answer :

- Solvent effects : Simulate NMR shifts with COSMO-RS to account for solvent polarity (e.g., DMSO vs. CDCl).

- Conformational analysis : Use NMR NOE experiments or DFT-optimized geometries to match coupling constants.

- Impurity profiling : Cross-validate with LC-MS to detect trace byproducts distorting spectral signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.